Welcome to the BenchChem Online Store!
molecular formula C12H11F2NO5 B1403149 Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No. B1403149
M. Wt: 287.22 g/mol
InChI Key: MUADLTCJSNZNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754240B2

Procedure details

Sodium tert-pentoxide (33.52 g) was added to mesitylene (280 ml) and the mixture heated to 50° C. To the suspension was added ethyl acetoacetate (39.61 g) over 10 minutes. The reaction mixture exothermed to about 60° C. The thick slurry was heated to 70° C. and 1,2,3-trifluoro-4-nitrobenzene (25.0 g) added. The mixture exothermed to 80° C. The mixture was held at 70-80° C. for 3 hours, then allowed to cool to ambient and left overnight. To the mixture was added hydrochloric acid (6% w/w, 100 ml), until the pH reached 1. The aqueous layer was separated and discarded and the organic layer washed twice with hydrochloric acid 6% w/w, 90 ml), then with aqueous sodium bicarbonate (2.3% w/w, 37.5 ml) and finally water (75 ml). To the organic layer was added further mesitylene (53 ml) and the mixture distilled on a rotary evaporator (10 mbar, bath 60° C.) to give a solution of ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in mesitylene (90 ml containing 36.22 g of ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate).
Name
Sodium tert-pentoxide
Quantity
33.52 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
39.61 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCC([O-])(C)C.[Na+].C1(C)C=C(C)C=C(C)C=1.[C:17]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:18][C:19]([CH3:21])=[O:20].[F:26][C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[C:29](F)[C:28]=1[F:37]>Cl>[F:37][C:28]1[C:27]([F:26])=[CH:32][CH:31]=[C:30]([N+:33]([O-:35])=[O:34])[C:29]=1[CH:18]([C:19](=[O:20])[CH3:21])[C:17]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1|

Inputs

Step One
Name
Sodium tert-pentoxide
Quantity
33.52 g
Type
reactant
Smiles
CCC(C)(C)[O-].[Na+]
Name
Quantity
280 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
39.61 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermed to about 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The thick slurry was heated to 70° C.
CUSTOM
Type
CUSTOM
Details
exothermed to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient and
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed twice with hydrochloric acid 6% w/w, 90 ml), then with aqueous sodium bicarbonate (2.3% w/w, 37.5 ml) and finally water (75 ml)
ADDITION
Type
ADDITION
Details
To the organic layer was added further mesitylene (53 ml)
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled on a rotary evaporator (10 mbar, bath 60° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OCC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.